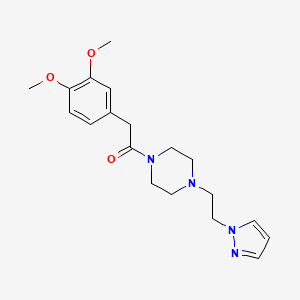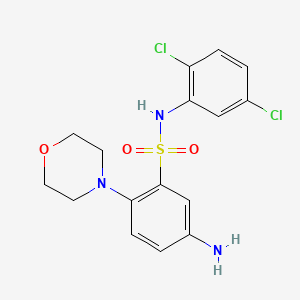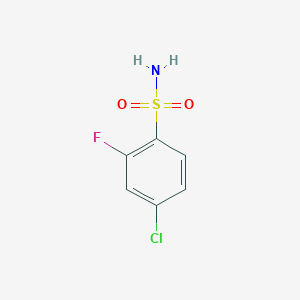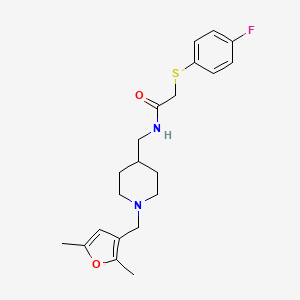
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
σ1 Receptor Antagonist for Pain Management
One area of application for similar compounds involves the development of σ1 receptor antagonists for pain management. For instance, a compound identified as EST64454, closely related to the query compound, has been reported to have outstanding aqueous solubility and high metabolic stability across species, alongside antinociceptive properties in mouse models. This indicates potential applications in creating more effective pain management therapies with minimal side effects (Díaz et al., 2020).
Antimicrobial and Antifungal Activities
Another significant area of interest is the synthesis of new pyrazoline and pyrazole derivatives with potential antimicrobial and antifungal activities. For instance, specific derivatives have been synthesized and shown to exhibit substantial activity against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests that structurally similar compounds, like the one , could be explored for their antimicrobial and antifungal properties, contributing to the development of new therapeutic agents (Hassan, 2013).
Anticancer Agents
Additionally, novel pyrazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Certain compounds have exhibited higher anticancer activity than standard drugs like doxorubicin in preliminary studies. This indicates that compounds with similar structures could have applications in cancer therapy, offering new avenues for the development of anticancer drugs (Hafez et al., 2016).
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
Research has also focused on the synthesis of pyrazole chalcones as anti-inflammatory, antioxidant, and antimicrobial agents. Compounds in this category have shown promise in inhibiting TNF-alpha and IL-6, scavenging free radicals, and demonstrating antimicrobial activities. This suggests potential for similar compounds to be utilized in treating inflammation, oxidative stress, and infections (Bandgar et al., 2009).
Mechanism of Action
Target of Action
Related compounds with a pyrazoline core have been reported to have a wide range of biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that pyrazoline derivatives have been shown to inhibit acetylcholinesterase (ache), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can affect nerve pulse transmission, leading to changes in behavior and body movement .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-17-5-4-16(14-18(17)26-2)15-19(24)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h3-7,14H,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERYRPYQYIUEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2924918.png)
![N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2924919.png)




![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)
![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)
![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)

![2-(Benzylsulfanyl)-4-[(4-methoxyphenyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2924939.png)